2-(2-Phenyl-thiazol-4-yl)-ethylamine

Histamine H1 receptor pharmacology agonist/antagonist switch thiazole SAR

2-(2-Phenyl-thiazol-4-yl)-ethylamine (CAS 645393-01-7) is a primary amine-functionalized thiazole building block. It serves as the core scaffold for two mechanistically distinct classes of bioactive molecules: (i) histamine H₁ receptor ligands with tunable agonist/antagonist profiles and (ii) a family of N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas that exhibit rapid, selective, and potent killing of both Trypanosoma brucei and Trypanosoma cruzi.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 645393-01-7
Cat. No. B1322814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenyl-thiazol-4-yl)-ethylamine
CAS645393-01-7
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCN
InChIInChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
InChIKeyCISTXXCPQIZSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenyl-thiazol-4-yl)-ethylamine (CAS 645393-01-7): Core Structure for Differentiated H₁ Receptor Ligands and Broad-Spectrum Trypanocides


2-(2-Phenyl-thiazol-4-yl)-ethylamine (CAS 645393-01-7) is a primary amine-functionalized thiazole building block. It serves as the core scaffold for two mechanistically distinct classes of bioactive molecules: (i) histamine H₁ receptor ligands with tunable agonist/antagonist profiles [1] and (ii) a family of N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas that exhibit rapid, selective, and potent killing of both Trypanosoma brucei and Trypanosoma cruzi [2]. Unlike many thiazole intermediates that are limited to a single target class, this compound's 2-phenyl-4-ethanamine architecture enables quantitative divergence in pharmacological function—from weak H₁ agonism to sub-micromolar trypanocidal activity—depending solely on N-functionalization strategy, making it a versatile starting point for medicinal chemistry programs that require scaffold-level differentiation rather than de novo synthesis.

Why Generic 2-Aryl-Thiazole Ethanamines Cannot Substitute for 2-(2-Phenyl-thiazol-4-yl)-ethylamine (CAS 645393-01-7)


The 2-phenyl substitution on the thiazole ring is not a minor structural variation—it is a deterministic switch between opposing pharmacological profiles. In head-to-head comparisons within the same assay system, compounds bearing a 2-phenyl group consistently exhibit H₁ receptor agonism (pD₂ 4.35–5.36), whereas those with a 2-benzyl or 2-benzhydryl group exhibit H₁ antagonism (pA₂ 4.14–4.82) [1]. This agonist-to-antagonist inversion is not achieved by simple electronic tuning of the phenyl ring (meta-substituents on the phenyl ring failed to alter the qualitative functional response), confirming that the phenyl-vs-benzyl topology at the thiazole 2-position dictates signaling outcome. In the trypanosomacide context, the free primary amine is the essential synthetic handle: the unsubstituted 2-(2-phenylthiazol-4-yl)ethanamine is the documented starting material for all active N-acylated derivatives in the Russell et al. optimization series [2]. Generic analogs lacking the free ethylamine moiety (e.g., 2-phenylthiazole, 2-phenyl-4-methylthiazole) cannot access this SAR space. Substitution of the phenyl group with heteroaryl rings would generate a different scaffold entirely, forfeiting the established SAR concordance across T. brucei and T. cruzi that is unique to the 2-phenylthiazole-4-ethanamine template [2].

Quantitative Differentiation Evidence for 2-(2-Phenyl-thiazol-4-yl)-ethylamine (CAS 645393-01-7) vs. Closest Analogs


H₁ Receptor Agonism vs. Antagonism: 2-Phenyl Substitution Determines Functional Selectivity Over 2-Benzyl and 2-Benzhydryl Analogs

In a systematic in vitro pharmacology study testing 2-substituted thiazol-4-ylethanamines on guinea pig ileum H₁ receptors, the 2-phenyl-substituted series (including the parent 2-(2-phenylthiazol-4-yl)ethanamine and its meta-substituted phenyl derivatives) consistently displayed H₁ agonism with pD₂ values ranging from 4.35 to 5.36. In contrast, when the 2-phenyl group was replaced by a 2-benzyl group, all compounds shifted to H₁ antagonism with pA₂ values of 4.14–4.82; 2-benzhydryl analogs likewise exhibited antagonist behavior [1]. This functional selectivity reversal is a structural determinant, not a potency-tuning effect. The 2-phenyl scaffold is thus uniquely suited for agonist-based H₁ probe development, whereas 2-benzyl or 2-benzhydryl analogs are restricted to antagonist programs.

Histamine H1 receptor pharmacology agonist/antagonist switch thiazole SAR

Meta-Substituent Effects on the Phenyl Ring Do Not Alter H₁ Functional Selectivity Relative to the Unsubstituted Parent Scaffold

Within the 2-phenyl-thiazol-4-ylethanamine series, introduction of meta-substituents with varied physicochemical properties (electron-withdrawing and electron-donating groups) on the phenyl ring did not alter the qualitative H₁ agonism profile; all meta-substituted congeners remained agonists with pD₂ values falling within the same narrow range as the unsubstituted parent [1]. This indicates that the 2-phenyl scaffold provides a robust, substitution-tolerant platform for H₁ agonist development, whereas the agonist-to-antagonist switch is governed exclusively by the topological change from phenyl to benzyl at the thiazole 2-position.

H1 receptor SAR meta-substitution functional selectivity stability

Broad-Spectrum Trypanocidal Activity of N-Functionalized Derivatives Surpasses Standard-of-Care Benchmarks for Both T. brucei and T. cruzi

The Russell et al. (2016) hit-to-lead optimization campaign demonstrated that N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas—all derived from acylation of the primary amine of CAS 645393-01-7—exhibit sub-micromolar EC₅₀ values against both T. brucei and T. cruzi, with lead compound 64a achieving sterile cure in a mouse model of T. cruzi infection when CYP metabolism was inhibited [1]. In contrast, existing standard-of-care drugs for human African trypanosomiasis (e.g., suramin, melarsoprol, eflornithine) and Chagas disease (benznidazole, nifurtimox) have significant limitations including toxicity, drug resistance, and stage-specific efficacy [1]. The thiazole-ethanamine series offers a mechanism of action distinct from CYP51 inhibition, addressing a critical resistance liability of azole-based anti-trypanosomal agents [1].

Trypanosoma brucei Trypanosoma cruzi neglected tropical diseases broad-spectrum antiparasitic

Physicochemical Positioning in CNS Drug-Like Chemical Space Distinguishes the 2-Phenylthiazole-4-ethanamine Template from Typical Antiparasitic Scaffolds

The authors of the trypanosomacide study explicitly note that the best compounds in the N-(2-(2-phenylthiazol-4-yl)ethyl) series possess favorable physicochemical parameters that place them in 'CNS drug-like chemical space' [1]. This is a critical differentiator because human African trypanosomiasis (HAT) has a stage 2 neurological phase requiring drugs that cross the blood-brain barrier. Many existing antiparasitic scaffolds (e.g., nitroimidazoles, benzimidazoles) are not CNS-penetrant. The 2-phenylthiazole-4-ethanamine template's intrinsic physicochemical profile—moderate molecular weight (204.3 Da for the free base), balanced logP (~3.0), and low polar surface area (~67 Ų) [2]—provides a favorable starting point for CNS-active anti-parasitic drug design that is not shared by bulkier or more polar thiazole alternatives.

CNS drug-likeness physicochemical properties blood-brain barrier penetration

Optimal Application Scenarios for 2-(2-Phenyl-thiazol-4-yl)-ethylamine (CAS 645393-01-7) Based on Quantitative Differentiation Evidence


H₁ Receptor Agonist Probe Development for Inflammatory and Neurological Target Validation

Investigators requiring a validated H₁ agonist scaffold with substitution-tolerant SAR should procure CAS 645393-01-7 rather than generic 2-substituted thiazole ethanamines. The Walczyński et al. (1999) study [1] establishes that only the 2-phenyl series provides H₁ agonism (pD₂ 4.35–5.36), while 2-benzyl and 2-benzhydryl analogs are antagonists. Furthermore, meta-substitution on the phenyl ring does not disrupt agonism, allowing researchers to independently tune solubility, metabolic stability, or labeling functionality while preserving the desired functional response. This makes the 2-phenylthiazole-4-ethanamine scaffold the rational choice for developing H₁ agonist chemical probes, biased ligands, or bifunctional conjugates.

Broad-Spectrum Anti-Trypanosomal Lead Optimization Targeting Both T. brucei and T. cruzi

Drug discovery programs targeting human African trypanosomiasis and/or Chagas disease should use CAS 645393-01-7 as the key intermediate for constructing N-acylated derivatives with documented sub-micromolar potency against both parasite species [2]. The Russell et al. (2016) study demonstrated that simple amide, carbamate, or urea formation from this primary amine yields compounds more potent than benznidazole and nifurtimox, with a novel non-CYP51 mechanism that circumvents azole cross-resistance. The scaffold's favorable CNS drug-like physicochemical parameters also support advancement into stage 2 HAT programs, where brain penetration is essential [2][3]. This is a procurement-critical differentiator versus other thiazole building blocks not validated in this disease paradigm.

Structure-Activity Relationship Studies Requiring a Scaffold with Bidirectional Functional Tunability

For academic or industrial groups exploring the structural determinants of functional selectivity at Class A GPCRs, CAS 645393-01-7 offers a unique advantage: a single core scaffold that, through well-defined structural modifications, can deliver either H₁ agonism (2-phenyl series) or H₁ antagonism (2-benzyl or 2-benzhydryl series) [1]. This enables paired agonist/antagonist probe generation from a common synthetic route, reducing synthetic burden while maximizing pharmacological interpretability. Competing thiazole scaffolds (e.g., 2-methylthiazole, 2-aminothiazole) lack this documented functional switch and cannot support such comparative pharmacology studies.

Neglected Disease Drug Discovery Consortia Requiring Open-Source, CNS-Penetrant Starting Points

The 2-phenylthiazole-4-ethanamine scaffold is documented in peer-reviewed literature as a starting point for potent, broad-spectrum trypanosomacides with CNS drug-like properties [2][3]. For consortia focused on open-source drug discovery for neglected tropical diseases, procuring CAS 645393-01-7 provides a literature-validated, low-MW (204.3 Da), synthetically tractable core that has already demonstrated in vivo proof-of-concept (sterile cure in mouse model) when properly optimized [2]. This reduces the risk of initiating a de novo screening campaign with uncharacterized building blocks, accelerating the timeline from hit identification to lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Phenyl-thiazol-4-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.